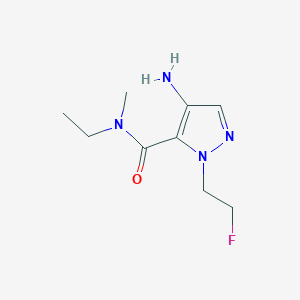

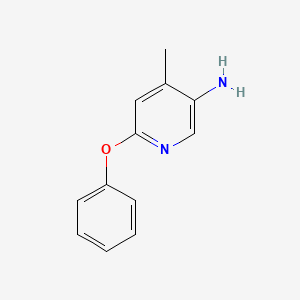

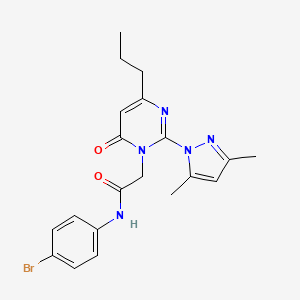

![molecular formula C12H10N4O B2966875 3-[4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]propanenitrile CAS No. 1803566-62-2](/img/structure/B2966875.png)

3-[4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]propanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-[4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]propanenitrile” is a chemical compound with the molecular formula C12H10N4O and a molecular weight of 226.23 . It’s a pyrazole-containing compound . Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .

Synthesis Analysis

The synthesis of pyrazole derivatives is highly desirable due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . The discussion involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a pyrazole fused to a benzene . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis

The chemical reactions of pyrazole derivatives involve strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems . The compound is a versatile polyfunctional building block for the construction of annulated 1,2,3-triazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]propanenitrile” include a molecular weight of 226.23 . More detailed properties like melting point, boiling point, and density were not found in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Magnetically separable graphene oxide anchored sulfonic acid (Fe3O4–GO–SO3H) nanoparticles have been utilized as a novel and highly efficient recyclable catalyst for the one-pot synthesis of 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles. This synthesis involves a three-component reaction utilizing 3-oxo-3-(pyridin-3-yl)propanenitrile and aldehydes in a green solvent under microwave irradiation, showcasing the potential of this compound in catalyzing complex organic reactions (Zhang et al., 2016).

Anticancer Activity

A study on microwave-assisted one-pot synthesis of polysubstituted 4H-pyran derivatives, including the use of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile with (E)-N-methyl-1-(methylsulfanyl)-2-nitroethenamine and substituted benzaldehydes, has shown promising anticancer activity against various human cancer cell lines. This indicates the potential therapeutic applications of compounds synthesized using 3-oxo-3-(pyridin-3-yl)propanenitrile (Hadiyal et al., 2020).

Synthesis of Heterocyclic Compounds

The compound has been employed in the synthesis of various heterocyclic compounds, including pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, which are of interest due to their biological and pharmacological activities. This includes the one-pot, four-component synthesis of pyrazolo[3,4-b]pyridines in the presence of magnetic LDH as a nanocatalyst, illustrating the compound's role in facilitating the creation of structurally diverse bicyclic pyrazolo[3,4-b]pyridines (Majidi Arlan et al., 2020).

Coordination Chemistry

2,6-Bis(pyrazolyl)pyridines and related derivatives, including those synthesized from 3-[4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]propanenitrile, have been explored in coordination chemistry for the synthesis of luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions. This highlights the utility of such compounds in developing advanced materials with potential applications in sensing and electronics (Halcrow, 2005).

Zukünftige Richtungen

Pyrazole derivatives, including “3-[4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]propanenitrile”, have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Eigenschaften

IUPAC Name |

3-(4-formyl-3-pyridin-4-ylpyrazol-1-yl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O/c13-4-1-7-16-8-11(9-17)12(15-16)10-2-5-14-6-3-10/h2-3,5-6,8-9H,1,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCJEZJEZUTABN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN(C=C2C=O)CCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]propanenitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

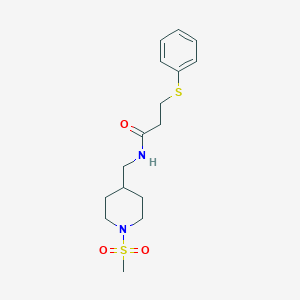

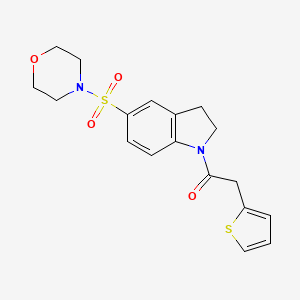

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2966792.png)

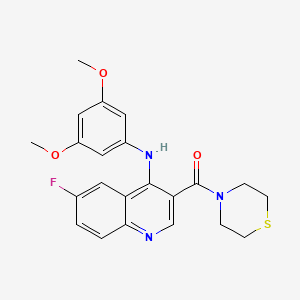

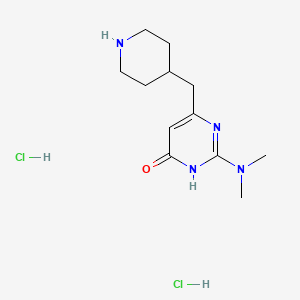

![N-cyclohexyl-4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonamide](/img/structure/B2966797.png)

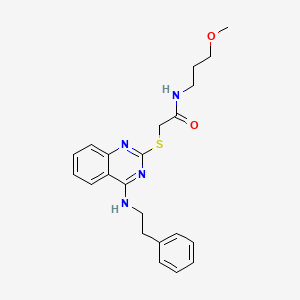

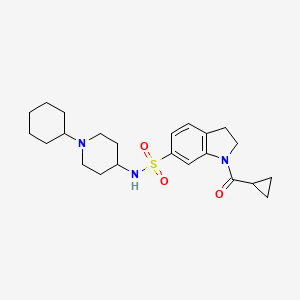

![N-[2-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2966809.png)

![4-(Trifluoroacetylamino)-5-(dimethylaminomethylene)-4,5-dihydro-6H-cyclopenta[b]thiophene-6-one](/img/structure/B2966815.png)